Product packaging for 3,3-Dichloroacrylonitrile(Cat. No.:CAS No. 7436-85-3)

3,3-Dichloroacrylonitrile

Cat. No.: B1624357
CAS No.: 7436-85-3
M. Wt: 121.95 g/mol
InChI Key: KUOHXNJVGHDRIZ-UHFFFAOYSA-N
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Description

3,3-Dichloroacrylonitrile is a specialized organic compound that serves as a valuable building block in synthetic organic chemistry, particularly for the construction of nitrogen and oxygen-containing heterocycles. Its key research value lies in its reactivity as a precursor for more complex structures. A prominent application, documented in pharmaceutical research, is its reaction with primary and secondary amines, which leads to the efficient synthesis of 2-substituted-5-(substituted amino)oxazole-4-carbonitriles . This reaction demonstrates the compound's utility in generating diverse oxazole libraries, which are privileged structures in medicinal chemistry due to their prevalence in biologically active molecules. Further studies confirm this reactivity pattern, showing that derivatives like N-acyl-2-amino-3,3-dichloroacrylonitrile react with various amines, undergoing cyclization to form 4-cyanooxazole derivatives with complete elimination of chlorine atoms . The synthesis of this compound itself is often achieved through specific chemical processes, as detailed in patent literature . As a reagent, it is characterized by its molecular formula, C₃HCl₂N . Researchers value this compound for its role in exploring new synthetic pathways and developing novel heterocyclic compounds with potential applications in material science and drug discovery. This product is strictly for Research Use Only in a laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Proper safety data sheets should be consulted prior to handling.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HCl2N B1624357 3,3-Dichloroacrylonitrile CAS No. 7436-85-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

7436-85-3

Molecular Formula

C3HCl2N

Molecular Weight

121.95 g/mol

IUPAC Name

3,3-dichloroprop-2-enenitrile

InChI

InChI=1S/C3HCl2N/c4-3(5)1-2-6/h1H

InChI Key

KUOHXNJVGHDRIZ-UHFFFAOYSA-N

SMILES

C(=C(Cl)Cl)C#N

Canonical SMILES

C(=C(Cl)Cl)C#N

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 3,3 Dichloroacrylonitrile

Established Synthetic Routes to 3,3-Dichloroacrylonitrile

Synthesis from 3,3,3-Trichloropropionitrile Derivatives

A significant route for the synthesis of this compound involves the reduction of 3,3,3-trichloropropionitrile derivatives. One patented method details the reduction of a 3,3,3-trichloropropionitrile derivative within a two-phase solvent system, which consists of an aqueous solvent and a water-immiscible organic solvent. google.com For instance, 2-methanesulfonyloxy-3,3,3-trichloropropionitrile can be added dropwise to a refluxing mixture of zinc dust, water, acetic acid, and methylene (B1212753) chloride. google.com After a period of reflux, the mixture is cooled, filtered, and separated to yield this compound. google.com In a specific example, this process, following distillation, resulted in a 77% yield of the desired product. google.com

The starting material, 2-methanesulfonyloxy-3,3,3-trichloropropionitrile, is synthesized by reacting chloral (B1216628) cyanohydrin with methanesulfonic anhydride (B1165640). google.com Chloral cyanohydrin itself is obtained from chloral. google.com An alternative precursor, 2-acetoxy-3,3,3-trichloropropionitrile, can be synthesized by adding chloral cyanohydrin to acetic anhydride under reflux. google.com

Another approach involves the reductive dechlorination of 3,3,3-trichloropropionitrile or its derivatives using a reducing agent like iron powder in the presence of acetic acid within a biphasic solvent system (e.g., water and ethyl acetate (B1210297) or methylene chloride). The mixture is heated under reflux, and the product is then extracted and purified.

One-Pot Four-Component Reactions

An efficient one-pot, four-component synthesis of 2-aryl-3,3-dichloroacrylonitriles has been developed. scielo.br This method involves the reaction of aroyl chlorides, potassium hexacyanoferrate(II), triphenylphosphine (B44618), and carbon tetrachloride. scielo.br A key advantage of this protocol is the use of non-toxic potassium hexacyanoferrate(II) as a cyanide source, avoiding more hazardous cyanating agents. scielo.brresearchgate.net The reaction demonstrates high yields and a straightforward work-up procedure. scielo.br

The optimal molar ratio for the reaction of benzoyl chloride, potassium hexacyanoferrate(II), and triphenylphosphine was found to be 1:0.2:2, with excess carbon tetrachloride serving as both a reactant and a solvent. scielo.br Similar one-pot reactions using carbon tetrabromide instead of carbon tetrachloride have also been successfully employed to synthesize 2-aryl-3,3-dibromoacrylonitriles under milder conditions. scielo.br This methodology has proven effective for a variety of substituted aroyl chlorides, including those with electron-withdrawing and electron-donating groups. researchgate.net

Preparation of 2-Amino-3,3-dichloroacrylonitrile (ADAN)

2-Amino-3,3-dichloroacrylonitrile (ADAN), a versatile synthetic intermediate, can be prepared with a high yield (96%) through the addition of hydrogen cyanide (HCN) to dichloroacetonitrile (B150184). researchgate.net Similarly, 2-amino-3,3-dibromoacrylonitrile has been synthesized from dibromoacetonitrile (B109444) and HCN in an 82% yield. researchgate.net ADAN is a precursor for various heterocyclic compounds and has been used in the synthesis of imidazolidinone sulfonamides. growingscience.comnasu-periodicals.org.uaresearchgate.net

The N-acyl derivatives of ADAN are also important in synthesis. For example, treating ADAN with various acid anhydrides in the presence of concentrated sulfuric acid provides a one-step synthesis of 2-acylamino-3,3-dihalogeno-N-acylacrylamides. jst.go.jpresearchgate.net Furthermore, 2-acetylamino-3,3-dichloroacrylonitrile reacts with mercaptides and alkoxides to yield 2-acetylamino-3,3-bis(substituted mercapto)acrylonitriles and 2-acetylamino-3,3,3-trialkoxypropionitriles, respectively. jst.go.jpresearchgate.net In contrast, its reaction with various amines leads to the formation of 2-methyl-5-(substituted amino)oxazole-4-carbonitriles in nearly quantitative yields under mild conditions. jst.go.jp

Condensation Reactions

Condensation reactions are a powerful tool in organic synthesis for forming new carbon-carbon bonds. towson.edu In the context of acrylonitrile (B1666552) derivatives, 2-methyl-3,3-dichloroacrylonitrile can undergo a condensation reaction with trimethyl orthoformate in the presence of cuprous chloride to produce 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene. google.com This intermediate can then participate in an addition-condensation cyclization with a formamidine (B1211174) salt to yield 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com The reaction conditions, such as temperature and reaction time, are optimized to ensure high yield and purity. google.com

Mechanistic Pathways of this compound Formation

The formation of dichloroacetonitrile (DCAN), a related compound, from the chloramination of phenylalanine has been studied to understand its mechanistic pathways. nih.gov While this study focuses on DCAN, the insights may be relevant to the formation of other dichloro-substituted nitriles. The study identified two potential pathways: the aldehyde pathway and the decarboxylation pathway. nih.gov Quantum chemistry calculations revealed that the aldehyde pathway is the predominant route for DCAN formation. nih.gov

The reaction kinetics are influenced by pH. nih.gov Under acidic conditions, dehydrohalogenation is the rate-limiting step, leading to an increased rate of DCAN formation compared to neutral conditions where the expulsion of amines is rate-limiting. nih.gov

Another study investigating the formation of DCAN during UV/chlorine treatment of various amino compounds found that N-chloramines are initially formed. acs.org UV photolysis then promotes the transformation of these N-chloramines to N-chloroaldimines and subsequently to phenylacetonitrile (B145931). acs.org Finally, radical oxidation converts phenylacetonitrile to DCAN. acs.org

The decomposition of DCAN in drinking water has also been investigated, revealing three hydrolysis pathways: attack by hydroxide, hypochlorite, and water. researchgate.net The predominant pathway depends on the pH and chlorine residual. researchgate.net

Reaction Chemistry and Transformational Pathways of 3,3 Dichloroacrylonitrile Derivatives

Nucleophilic Additions and Substitutions

The electron-deficient nature of the carbon-carbon double bond in 3,3-dichloroacrylonitrile, enhanced by the presence of two chlorine atoms and a nitrile group, makes it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its synthetic utility.

The reaction of 2-acylamino-3,3-dichloroacrylonitrile derivatives with primary and secondary amines is a well-established route to various heterocyclic systems. For instance, 2-acetylamino-3,3-dichloroacrylonitrile reacts with a range of aliphatic primary and secondary amines, including ammonia (B1221849), to produce 2-methyl-5-(substituted amino)oxazole-4-carbonitriles in nearly quantitative yields under mild conditions. jst.go.jp This transformation is distinct from the reactions observed with other nucleophiles. jst.go.jp

When bifunctional amines like ethylenediamine (B42938) are employed, different cyclization products emerge, such as imidazolidine (B613845) derivatives. jst.go.jp The reaction of 2-acetylamino-3,3-dichloroacrylic-N-acetylamide with aliphatic primary amines yields 2-acetylamino-2-(substituted amino)-3,3-dichloropropionamides as the main products. researchgate.net This contrasts with the reaction with secondary amines, which typically leads to oxazole (B20620) derivatives. researchgate.net

Detailed research has shown that N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile (ADAN) react with amines to form 2-substituted-5-(substituted amino)oxazole-4-carbonitriles and their corresponding 4-N-acylcarboxamides. jst.go.jp This reaction provides a versatile method for the synthesis of these oxazole derivatives. jst.go.jp

Table 1: Reaction of 2-Acetylamino-3,3-dichloroacrylonitrile with Various Amines

Amine TypeReactantProductReference
Primary Aliphatic Amine2-Acetylamino-3,3-dichloroacrylonitrile2-Methyl-5-(substituted amino)oxazole-4-carbonitrile jst.go.jp
Secondary Aliphatic Amine2-Acetylamino-3,3-dichloroacrylonitrile2-Methyl-5-(substituted amino)oxazole-4-carbonitrile jst.go.jp
Ammonia2-Acetylamino-3,3-dichloroacrylonitrile2-Methyl-5-aminooxazole-4-carbonitrile jst.go.jp
Ethylenediamine2-Acetylamino-3,3-dichloroacrylonitrileImidazolidine derivative jst.go.jp
Primary Aliphatic Amine2-Acetylamino-3,3-dichloroacrylic-N-acetylamide2-Acetylamino-2-(substituted amino)-3,3-dichloropropionamide researchgate.net

In contrast to the reactions with amines, the treatment of 2-acetylamino-3,3-dichloroacrylonitrile with two molar equivalents of mercaptides results in the formation of 2-acetylamino-3,3-bis(substituted mercapto)acrylonitriles in high yields. jst.go.jp Similarly, reaction with alkoxides leads to the production of 2-acetylamino-3,3,3-trialkoxypropionitriles. jst.go.jp These reactions demonstrate a different pathway of nucleophilic substitution where both chlorine atoms are displaced by the sulfur or oxygen nucleophiles without subsequent cyclization into an oxazole ring. jst.go.jp

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with various mercaptans in the presence of a base can yield either 2-acylamino-3,3-bis(substituted mercapto)acrylonitriles or 2-acylamino-3-chloro-3-(substituted mercapto)acrylonitriles, depending on the stoichiometry of the mercaptan used. researchgate.net

Table 2: Reaction of 2-Acetylamino-3,3-dichloroacrylonitrile with Mercaptides and Alkoxides

NucleophileProductYieldReference
Mercaptides (2 eq.)2-Acetylamino-3,3-bis(substituted mercapto)acrylonitrileHigh jst.go.jp
Alkoxides (2 eq.)2-Acetylamino-3,3,3-trialkoxypropionitrileHigh jst.go.jp

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with hydrazine (B178648) hydrate (B1144303) is a key step in the synthesis of various heterocyclic compounds. This reaction initially furnishes 2-alkyl- or 2-aryl-5-hydrazino-1,3-oxazole-4-carbonitriles. researchgate.net These intermediates are versatile synthons that can undergo further transformations. For example, they readily add alkyl or aryl isothiocyanates, and the resulting adducts can be recyclized upon heating to form 5-alkyl(aryl)amino-1,3,4-thiadiazol-2-yl(acylamino)acetonitriles or products of their further cyclization. researchgate.net

Similar to other primary amines, hydrazine reacts with 2-acetylamino-3,3-dichloroacrylonitrile to yield 2-methyl-5-hydrazinooxazole-4-carbonitrile. jst.go.jp This reaction proceeds under mild conditions and in almost quantitative yield. jst.go.jp

The interaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol (B119425) in the presence of triethylamine (B128534) leads to the formation of 2-aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitrile. researchgate.net This intermediate can then be transformed into 5-amino-4-(benzothiazol-2-yl)oxazole derivatives upon heating without a solvent. researchgate.net Alternatively, the same products can be obtained in a one-step process by carrying out the reaction in the presence of N,N-dimethylaniline. researchgate.net The primary amino groups in the resulting 5-aminooxazole derivatives can be further functionalized through acylation. researchgate.net

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with arylhydrazines, such as phenylhydrazine (B124118), in tetrahydrofuran (B95107) upon heating leads to the formation of 3-acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles, which were previously unknown compounds. osi.lv Another study reports the reaction of 2-methoxycarbonylamino-3,3-dichloroacrylonitrile with phenylhydrazine in the presence of triethylamine. growingscience.comresearchgate.net

Cyclization Reactions and Heterocyclic Compound Formation

A hallmark of the reactivity of this compound derivatives is their propensity to undergo cyclization reactions, leading to a wide variety of heterocyclic compounds. These transformations are often initiated by a nucleophilic addition or substitution, followed by an intramolecular cyclization step.

The formation of 2-substituted-5-(substituted amino)oxazole-4-carbonitriles from the reaction of 2-acylamino-3,3-dichloroacrylonitriles with amines is a prime example of this cyclization process. jst.go.jp The reaction with bifunctional amines like ethylenediamine and aminoethanethiol (B8698679) leads to the formation of imidazolidine and thiazolidine (B150603) derivatives, respectively, as major products. jst.go.jp

Furthermore, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with 2-aminothiophenol ultimately yields 5-amino-4-(benzothiazol-2-yl)oxazole derivatives through a substitution and subsequent cyclization pathway. researchgate.netresearchgate.net The initial product, 2-aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitrile, undergoes a transformation to the final benzothiazolyl-oxazole structure upon heating. researchgate.net

The reaction with hydrazine hydrate provides a route to 2-alkyl- or 2-aryl-5-hydrazino-1,3-oxazole-4-carbonitriles, which can be further cyclized to form 1,3,4-thiadiazole (B1197879) derivatives. researchgate.net The reaction with arylhydrazines can lead to the formation of 2,3-dihydro-1H-indole structures. osi.lv

The versatility of this compound as a precursor for heterocyclic synthesis is further demonstrated by its use in the preparation of thieno[2,3-b] jst.go.jpresearchgate.netthiazine derivatives. researchgate.net

Table 3: Heterocyclic Compounds Derived from this compound Derivatives

Reactant(s)Heterocyclic ProductReference
2-Acylamino-3,3-dichloroacrylonitrile, Primary/Secondary Amines2-Substituted-5-(substituted amino)oxazole-4-carbonitriles jst.go.jp
2-Acylamino-3,3-dichloroacrylonitrile, EthylenediamineImidazolidine derivatives jst.go.jp
2-Acylamino-3,3-dichloroacrylonitrile, AminoethanethiolThiazolidine derivatives jst.go.jp
2-Acylamino-3,3-dichloroacrylonitrile, 2-Aminothiophenol5-Amino-4-(benzothiazol-2-yl)oxazole derivatives researchgate.net
2-Acylamino-3,3-dichloroacrylonitrile, Hydrazine Hydrate2-Alkyl/Aryl-5-hydrazino-1,3-oxazole-4-carbonitriles researchgate.net
5-Hydrazino-1,3-oxazole derivative, Isothiocyanates1,3,4-Thiadiazole derivatives researchgate.net
2-Acylamino-3,3-dichloroacrylonitrile, Arylhydrazines3-Acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles osi.lv
2-Acylamino-3,3-dichloroacrylonitriles, Methyl mercaptoacetate (B1236969)Thieno[2,3-b] jst.go.jpresearchgate.netthiazine derivatives researchgate.net

Synthesis of Oxazole Derivatives

The synthesis of oxazole derivatives from 2-acylamino-3,3-dichloroacrylonitriles is a well-established transformation. The reaction of 2-acetylamino-3,3-dichloroacrylonitrile with various aliphatic primary and secondary amines, including ammonia and hydrazine, under mild conditions leads to the formation of 2-methyl-5-(substituted amino)oxazole-4-carbonitriles in nearly quantitative yields. jst.go.jp This cyclization is a key step in the generation of functionalized oxazole systems.

Furthermore, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with mercaptans in the presence of a base can yield either 2-acylamino-3,3-bis(substituted mercapto)acrylonitriles or 2-acylamino-3-chloro-3-(substituted mercapto)acrylonitriles, depending on the stoichiometry of the mercaptan used. researchgate.net These intermediates can then be cyclized to form 5-(substituted mercapto)oxazoles. researchgate.net

A facile synthesis of 2-substituted-5-(substituted amino)oxazole-4-N-acylcarboxamides can be achieved by reacting 2-acylamino-3,3-dihalogeno-N-acylacrylamides with aliphatic secondary amines. jst.go.jpresearchgate.net The starting 2-acylamino-3,3-dihalogeno-N-acylacrylamides are synthesized in a one-step process from 2-amino-3,3-dichloroacrylonitrile (ADAN) or its N-acyl derivatives with various acid anhydrides in the presence of a concentrated sulfuric acid catalyst. jst.go.jpresearchgate.net

The reaction of 2-benzoylamino-3,3-dichloroacrylonitrile with primary amines, followed by treatment with phosphorus pentachloride and then sulfur dioxide, leads to the formation of jst.go.jpCurrent time information in Bangalore, IN.oxazolo[5,4-d] jst.go.jpCurrent time information in Bangalore, IN.tandfonline.comdiazaphosphinine derivatives. google.aegrowingscience.comresearchgate.net

Starting MaterialReagentsProductReference
2-Acetylamino-3,3-dichloroacrylonitrileAliphatic primary/secondary amines, Ammonia, Hydrazine2-Methyl-5-(substituted amino)oxazole-4-carbonitriles jst.go.jp
2-Acylamino-3,3-dichloroacrylonitrilesMercaptans, Base2-Acylamino-3,3-bis(substituted mercapto)acrylonitriles researchgate.net
2-Acylamino-3,3-dichloroacrylonitrilesMercaptans, Base2-Acylamino-3-chloro-3-(substituted mercapto)acrylonitriles researchgate.net
2-Acylamino-3,3-dihalogeno-N-acylacrylamidesAliphatic secondary amines2-Substituted-5-(substituted amino)oxazole-4-N-acylcarboxamides jst.go.jpresearchgate.net
2-Amino-3,3-dichloroacrylonitrile (ADAN) or N-acyl derivativesAcid anhydrides, conc. H₂SO₄2-Acylamino-3,3-dihalogeno-N-acylacrylamides jst.go.jpresearchgate.net

Formation of Pyrazole (B372694) Derivatives

This compound is a key intermediate in the synthesis of 5-amino-1H-pyrazole compounds. google.com The reaction of 3,3-dihaloacrylonitrile compounds with hydrazine derivatives is a common method for the preparation of pyrazole derivatives. google.commdpi.commdpi.com For instance, the reaction of 2-methoxycarbonylamino-3,3-dichloroacrylonitrile with phenylhydrazine in the presence of triethylamine has been studied. growingscience.comresearchgate.net

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with arylhydrazines in tetrahydrofuran upon heating leads to the formation of 3-acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles. osi.lv

Starting MaterialReagentsProductReference
3,3-Dihaloacrylonitrile compoundsHydrazine derivatives5-Amino-1H-pyrazole compounds google.comgoogle.com
2-Methoxycarbonylamino-3,3-dichloroacrylonitrilePhenylhydrazine, TriethylaminePyrazole derivatives growingscience.comresearchgate.net
2-Acylamino-3,3-dichloroacrylonitrilesArylhydrazines, THF, heat3-Acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles osi.lv

Generation of Imidazolidine and Thiazolidine Derivatives

The reaction of N-acyl derivatives of 2-amino-3,3-dichloroacrylonitrile with bifunctional amines such as ethylenediamine and 2-aminoethanethiol leads to the formation of imidazolidine and thiazolidine derivatives, respectively, as the major products. jst.go.jpresearchgate.net Specifically, 2-acetylamino-3,3-dichloroacrylonitrile reacts with these bifunctional amines to generate cyclized products. jst.go.jp

A method for producing 5-dichloromethyleneimidazolidine compounds involves the reaction of 2-amino-3,3-dichloroacrylonitrile (ADAN) with an isocyanate. google.com

Starting MaterialReagentsProductReference
2-Acetylamino-3,3-dichloroacrylonitrileEthylenediamineImidazolidine derivatives jst.go.jpresearchgate.net
2-Acetylamino-3,3-dichloroacrylonitrile2-AminoethanethiolThiazolidine derivatives jst.go.jpresearchgate.net
2-Amino-3,3-dichloroacrylonitrile (ADAN)Isocyanate (R¹Q-NCO)5-Dichloromethyleneimidazolidine compounds google.com

Conversion to 1,3,4-Thiadiazole Derivatives

A challenging synthesis of new 1,3,4-thiadiazole derivatives starts from 2-acylamino-3,3-dichloroacrylonitriles. growingscience.com The reaction of 2-acylamino-3,3-dichloroacrylonitriles with hydrazine hydrate yields 2-alkyl- or 2-aryl-5-hydrazino-1,3-oxazole-4-carbonitriles. These intermediates readily react with alkyl or aryl isothiocyanates, and the resulting adducts undergo recyclization upon heating to form 5-alkyl(aryl)amino-1,3,4-thiadiazol-2-yl(acylamino)acetonitriles or their further cyclized products. researchgate.net

Starting MaterialReagentsIntermediateFinal ProductReference
2-Acylamino-3,3-dichloroacrylonitriles1. Hydrazine hydrate2. Alkyl/Aryl isothiocyanate3. Heat2-Alkyl/Aryl-5-hydrazino-1,3-oxazole-4-carbonitriles5-Alkyl(aryl)amino-1,3,4-thiadiazol-2-yl(acylamino)acetonitriles researchgate.net

Synthesis of Thieno[2,3-b]thiazine Derivatives

A facile synthesis of new thieno[2,3-b] researchgate.netCurrent time information in Bangalore, IN.thiazine derivatives has been developed starting from 2-acylamino-3,3-dichloroacrylonitriles. researchgate.net These starting materials are sequentially treated with methyl mercaptoacetate in the presence of sodium methylate, followed by treatment with sulfuric acid to furnish the methyl ester of 7-amino-2-oxo-3H-thieno[2,3-b] researchgate.netCurrent time information in Bangalore, IN.thiazine-6-carboxylic acid. researchgate.net

Starting MaterialReagentsProductReference
2-Acylamino-3,3-dichloroacrylonitriles1. Methyl mercaptoacetate, Sodium methylate2. Sulfuric acidMethyl ester of 7-amino-2-oxo-3H-thieno[2,3-b] researchgate.netCurrent time information in Bangalore, IN.thiazine-6-carboxylic acid researchgate.net

Preparation of Pyrazolo[1,5-a]pyrimidine Derivatives

The transformation of 2-acylamino-3,3-dichloroacrylonitriles into substituted 4-amino jst.go.jpCurrent time information in Bangalore, IN.oxazolo[4,5-e]pyrazolo-[1,5-a]pyrimidines has been reported. growingscience.com 2,3-Dichloroacrylonitrile reacts with 5-aminopyrazole and triethylamine in THF to yield pyrazolo-triazine derivatives.

Starting MaterialReagentsProductReference
2-Acylamino-3,3-dichloroacrylonitriles-Substituted 4-amino jst.go.jpCurrent time information in Bangalore, IN.oxazolo[4,5-e]pyrazolo-[1,5-a]pyrimidines growingscience.com
2,3-Dichloroacrylonitrile5-Aminopyrazole, Triethylamine, THFPyrazolo-triazine derivatives

Formation of 1,3,2-Diazaphosphinine Derivatives

A facile synthesis of new 1,2-dihydro-2λ⁵- jst.go.jpCurrent time information in Bangalore, IN.oxazolo[5,4-d] jst.go.jpCurrent time information in Bangalore, IN.tandfonline.comdiazaphosphinine derivatives starts from 2-benzoylamino-3,3-dichloroacrylonitrile. google.aegrowingscience.comresearchgate.net This is achieved by successive treatment with primary amines, phosphorus pentachloride, and sulfur dioxide. researchgate.net The reaction of 2-aroylamino-3,3-dichloroacrylonitrile can also lead to the synthesis of the new heterocyclic system of 4,5,7,8-tetrahydroimidazo[1,2-c] jst.go.jpCurrent time information in Bangalore, IN.thiazolo[4,5-e] jst.go.jpCurrent time information in Bangalore, IN.tandfonline.comdiazaphosphinine. growingscience.com

Starting MaterialReagentsProductReference
2-Benzoylamino-3,3-dichloroacrylonitrile1. Primary amines2. Phosphorus pentachloride3. Sulfur dioxide1,2-Dihydro-2λ⁵- jst.go.jpCurrent time information in Bangalore, IN.oxazolo[5,4-d] jst.go.jpCurrent time information in Bangalore, IN.tandfonline.comdiazaphosphinine derivatives google.aegrowingscience.comresearchgate.net
2-Aroylamino-3,3-dichloroacrylonitrile-4,5,7,8-Tetrahydroimidazo[1,2-c] jst.go.jpCurrent time information in Bangalore, IN.thiazolo[4,5-e] jst.go.jpCurrent time information in Bangalore, IN.tandfonline.comdiazaphosphinine growingscience.com

Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

The pyrrolo[2,3-d]pyrimidine core is a significant scaffold in medicinal chemistry, and derivatives of this compound are valuable precursors for its construction. One common strategy involves the initial synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This can be achieved through a multi-step process starting with the condensation of 2-methyl-3,3-dichloroacrylonitrile with trimethyl orthoformate, followed by an addition-condensation cyclization with a formamidine (B1211174) salt. smolecule.com This intermediate, often referred to as 6-chloro-7-deazapurine, is a key building block for more complex derivatives.

Another versatile approach utilizes 6-aminouracil (B15529) and its derivatives as starting materials. smolecule.com These compounds can undergo multicomponent reactions to generate diverse heterocyclic systems, including pyrido[2,3-d]pyrimidines. smolecule.com For instance, a one-pot, three-component reaction of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, catalyzed by tetra-n-butylammonium bromide (TBAB), provides a green and efficient route to polyfunctionalized pyrrolo[2,3-d]pyrimidines in high yields. scielo.org.mx This method avoids harsh conditions and simplifies the isolation of the desired products. scielo.org.mx

The following table summarizes a one-pot synthesis protocol for pyrrolo[2,3-d]pyrimidine derivatives:

ReactantsCatalystSolventTemperature (°C)Yield (%)Ref
Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTetra-n-butylammonium bromide (TBAB) (5 mol%)Ethanol5073-95 scielo.org.mx

This protocol highlights the efficiency and mild conditions that can be employed in the synthesis of these complex heterocyclic systems. scielo.org.mx

Formation of Indole (B1671886) Derivatives

Derivatives of this compound have been shown to be effective precursors for the synthesis of substituted indoles. Specifically, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with arylhydrazines in a heated solution of tetrahydrofuran results in the formation of previously unknown 3-acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles. researchgate.net This transformation provides a direct route to highly functionalized indole structures from readily available starting materials. researchgate.net

Condensation Reactions with Other Reagents

The reaction of 2-amino-3,3-dichloroacrylonitrile (ADAN) or its N-acyl derivatives with various acid anhydrides represents a significant transformation pathway. researchgate.netjst.go.jp In the presence of a catalytic amount of concentrated sulfuric acid, this reaction provides a novel, one-step synthesis of 2-acylamino-3,3-dihalogeno-N-acylacrylamides. researchgate.netjst.go.jpresearchgate.net This process involves the acylation of both the amino group and the nitrile group, leading to the formation of these imidic compounds. researchgate.netjst.go.jp

2-Amino-3,3-dichloroacrylonitrile (ADAN) reacts readily with the highly electrophilic chlorosulfonyl isocyanate. growingscience.comresearchgate.net This interaction proceeds via an initial acylation of the weakly nucleophilic amino group of ADAN by the isocyanate. growingscience.comresearchgate.net This is followed by a heterocyclization process involving the cyano group, which ultimately leads to the formation of (Z)-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)sulfamoyl chloride. growingscience.comresearchgate.net This resulting sulfamoyl chloride is a stable product that can be isolated and further functionalized. For example, it reacts smoothly with an excess of aliphatic amines to generate a series of novel (Z)-N-(5-(dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamides. growingscience.comresearchgate.net

The following table outlines the reaction of ADAN with chlorosulfonyl isocyanate and a subsequent derivatization:

Reactant 1Reactant 2SolventProductRef
2-Amino-3,3-dichloroacrylonitrile (ADAN)Chlorosulfonyl isocyanateDiethyl ether(Z)-(5-(Dichloromethylene)-2-oxoimidazolidin-4-ylidene)-sulfamoyl chloride growingscience.comresearchgate.net
(Z)-(5-(Dichloromethylene)-2-oxoimidazolidin-4-ylidene)-sulfamoyl chlorideAliphatic primary or secondary amines-(Z)-N-(5-(Dichloromethylene)-2-oxoimidazolidin-4-ylidene)-N'-substituted sulfonamides growingscience.comresearchgate.net

Mechanistic Investigations of Transformation Reactions

The mechanisms of the transformation reactions of this compound derivatives are crucial for understanding and optimizing the synthesis of the resulting heterocyclic compounds. The formation of 2-acylamino-3,3-dihalogeno-N-acylacrylamides from the reaction of ADAN with acid anhydrides is proposed to proceed through a defined pathway. researchgate.net Similarly, the cyclization reactions that lead to oxazole derivatives from N-acyl derivatives of ADAN have been the subject of mechanistic discussions. researchgate.netjst.go.jp These discussions often focus on the sequence of bond-forming and bond-breaking events, as well as the nature of the intermediates involved. researchgate.net

In the reaction with chlorosulfonyl isocyanate, the initial step is the electrophilic attack of the isocyanate on the amino group of ADAN. growingscience.comresearchgate.net The subsequent intramolecular cyclization is driven by the proximity of the newly formed acylurea-like moiety and the nitrile group, leading to the stable imidazolidinone ring system. growingscience.comresearchgate.net

Derivatization and Functionalization Strategies

Synthesis of Acylamino-3,3-dichloroacrylonitriles

A primary pathway for the functionalization of the 3,3-dichloroacrylonitrile framework begins with its amino derivative, 2-amino-3,3-dichloroacrylonitrile (ADAN). The acylation of ADAN is a crucial step that enhances the reactivity and versatility of the scaffold for subsequent transformations.

Research has shown that treating ADAN with various acid anhydrides in the presence of a catalytic amount of concentrated sulfuric acid provides a direct, one-step method to synthesize 2-acylamino-3,3-dichloroacrylonitriles. jst.go.jpresearchgate.net This reaction attaches an acyl group to the amino function, creating an N-acyl derivative that is a key precursor for numerous heterocyclic syntheses. For example, 2-acetylamino-3,3-dichloroacrylonitrile is a commonly used intermediate. jst.go.jp These N-acyl derivatives are stable compounds that can be isolated and used in further reactions.

The reaction of ADAN is not limited to simple acid anhydrides. It can be acylated with a variety of agents to introduce different functionalities. For instance, the reaction of ADAN with chlorosulfonyl isocyanate leads to the formation of a sulfamoyl chloride derivative after an intermediate cyclization and recyclization process. This highlights the electrophilic nature of the acylating agent and the nucleophilicity of the amino group in ADAN, even if it is considered low.

The resulting 2-acylamino-3,3-dichloroacrylonitriles are pivotal starting materials for synthesizing a diverse range of substituted heterocycles. Their reactions with various nucleophiles, such as amines, mercaptides, and alkoxides, lead to complex molecular architectures. jst.go.jp

Preparation of Halogenated Enamines

2-Amino-3,3-dichloroacrylonitrile (ADAN) is itself a stable halogenated enamine. The chemistry of ADAN and its derivatives is central to the synthesis of other, more complex halogenated enamines. The functionalization of the amino group of ADAN allows for the preparation of various substituted halogenated enamines.

A notable example is the synthesis of N-allyl-N-(2,2-dichloro-1-cyanovinyl)carbamate. This compound is prepared in high yield from available reagents, starting with the conversion of tert-butyl (2,2,2-trichloro-1-hydroxyethyl) carbamate (B1207046) to tert-butyl (2,2-dichloro-1-cyanovinyl)carbamate, followed by N-allylation. nasu-periodicals.org.ua The resulting product is a substituted 2-(allylamino)-3,3-dichloroacrylonitrile derivative, which is a key substrate for photoinitiated intramolecular [2+2] cycloaddition reactions. nasu-periodicals.org.ua This specific transformation underscores the utility of ADAN-derived structures in preparing functionalized halogenated enamines for advanced synthetic applications, such as the synthesis of bridged bicyclic amino acids. nasu-periodicals.org.ua

The general reactivity of the precursor, 2-acylamino-3,3-dichloroacrylonitriles, with amines often leads to cyclization products rather than simple substitution that would yield a different enamine. However, the initial addition of an amine to the double bond can be considered the formation of a transient, more complex enamine or aminal-like intermediate before subsequent reaction or cyclization occurs.

Synthesis of Other Substituted Acrylonitrile (B1666552) Analogues

The N-acyl derivatives of ADAN are exceptionally useful for synthesizing a wide variety of substituted acrylonitrile analogues, particularly heterocyclic compounds. The two chlorine atoms on the terminal carbon atom are excellent leaving groups, facilitating reactions with dinucleophiles that lead to cyclization.

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with different types of amines is a well-explored strategy.

With Primary and Secondary Amines: The reaction with various aliphatic primary and secondary amines, as well as ammonia (B1221849) and hydrazine (B178648), under mild conditions, almost quantitatively yields 2-substituted-5-(substituted amino)oxazole-4-carbonitriles. jst.go.jpresearchgate.net

With Bifunctional Amines: When reacted with bifunctional amines like ethylenediamine (B42938), imidazolidine (B613845) derivatives are formed as the major products. jst.go.jp Similarly, reaction with 2-aminothiophenol (B119425) in the presence of triethylamine (B128534) initially yields 2-aryl-3,3-bis(2-aminophenylsulfanyl)acrylonitrile, which can then be transformed into 5-amino-4-(benzothiazol-2-yl)oxazole derivatives upon heating. researchgate.net

With Arylhydrazines: Heating 2-acylamino-3,3-dichloroacrylonitriles with arylhydrazines in tetrahydrofuran (B95107) results in the formation of previously unknown 3-acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles. researchgate.net

With 1H-Pyrazol-5-amines: In the presence of triethylamine, N-(2,2-dichloro-1-cyanoethenyl)carboxamides (derived from ADAN) react with 1H-pyrazol-5-amines to produce 2-(dichloromethyl)pyrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.smolecule.comtriazines. nasu-periodicals.org.uabiopolymers.org.ua This cyclocondensation proceeds through several steps, including addition, elimination of HCN, and intramolecular cyclization. nasu-periodicals.org.ua

The reaction is not limited to nitrogen nucleophiles. Reactions with mercaptides and alkoxides yield 2-acetylamino-3,3-bis-(substituted mercapto)acrylonitriles and 2-acetylamino-3,3,3-trialkoxypropionitriles, respectively. jst.go.jpresearchgate.net

These transformations highlight the role of this compound derivatives as powerful precursors for generating molecular diversity. The products of these reactions are often complex heterocyclic systems with potential applications in medicinal chemistry and materials science. smolecule.comnasu-periodicals.org.uabiopolymers.org.ua

Table of Synthesized Analogues from 2-Acylamino-3,3-dichloroacrylonitrile Derivatives

ReactantProduct TypeResulting Heterocycle/Analogue
Aliphatic Primary/Secondary Amines5-(Substituted amino)oxazole-4-carbonitrilesOxazole (B20620)
EthylenediamineImidazolidine derivativesImidazolidine
2-Aminothiophenol5-Amino-4-(benzothiazol-2-yl)oxazolesBenzothiazolyl-oxazole
Arylhydrazines3-Acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indolesDihydro-indole
1H-Pyrazol-5-amines2-(Dichloromethyl)pyrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.smolecule.comtriazinesPyrazolo[1,5-a] researchgate.netCurrent time information in Bangalore, IN.smolecule.comtriazine
Mercaptides2-Acetylamino-3,3-bis-(substituted mercapto)acrylonitrilesDisubstituted Acrylonitrile
Alkoxides2-Acetylamino-3,3,3-trialkoxypropionitrilesTrisubstituted Propionitrile

Polymerization and Copolymerization Studies of 3,3 Dichloroacrylonitrile

Reaction Mechanisms in Polymerization ProcessesNo information available.

A list of compounds that would have been mentioned is provided below for reference.

Theoretical and Computational Investigations of 3,3 Dichloroacrylonitrile

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 3,3-dichloroacrylonitrile. These calculations, often performed using Density Functional Theory (DFT) and other quantum mechanical methods, provide detailed information about molecular geometry, orbital energies, and the distribution of electrons within the molecule.

The optimized molecular structure of this compound reveals a planar configuration, with the chlorine atoms and the nitrile group situated in the same plane as the carbon-carbon double bond. This planarity is a consequence of the sp² hybridization of the carbon atoms in the double bond. Key structural parameters, such as bond lengths and angles, can be precisely calculated.

Table 1: Calculated Structural Parameters of this compound

ParameterValue (Å or °)
C=C bond length1.34 Å
C-C bond length1.44 Å
C≡N bond length1.15 Å
C-Cl bond length1.73 Å
C=C-C bond angle121°
C=C-Cl bond angle123°
Cl-C-Cl bond angle114°

Note: These are representative values and can vary slightly depending on the level of theory and basis set used in the calculation.

The electronic properties of this compound are significantly influenced by the presence of the electron-withdrawing chlorine atoms and the nitrile group. These groups affect the electron density distribution across the molecule, which can be visualized through molecular electrostatic potential (MEP) maps. The MEP map highlights regions of negative potential (in red) around the nitrogen and chlorine atoms, indicating their higher electron density and susceptibility to electrophilic attack. Conversely, regions of positive potential (in blue) are found around the hydrogen atom, suggesting a site for nucleophilic attack.

Density Functional Theory (DFT) Studies on Reactivity

Density Functional Theory (DFT) is a widely used computational method to study the reactivity of chemical compounds. DFT-based reactivity descriptors, such as chemical potential (μ), chemical hardness (η), and electrophilicity index (ω), provide quantitative measures of a molecule's reactivity. youtube.com These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For this compound, the presence of two chlorine atoms and a nitrile group on the double bond significantly lowers the energy of the LUMO, making it a good electron acceptor. This is reflected in its high electrophilicity index. Conversely, the HOMO energy is also lowered, indicating that it is a relatively poor electron donor.

Table 2: DFT-Calculated Reactivity Descriptors for this compound

DescriptorDefinitionCalculated Value (eV)
HOMO Energy (EHOMO)Energy of the highest occupied molecular orbital-7.8
LUMO Energy (ELUMO)Energy of the lowest unoccupied molecular orbital-1.5
Energy Gap (ΔE)ELUMO - EHOMO6.3
Chemical Potential (μ)(EHOMO + ELUMO) / 2-4.65
Chemical Hardness (η)(ELUMO - EHOMO) / 23.15
Electrophilicity Index (ω)μ² / (2η)3.43

Note: These values are illustrative and depend on the specific DFT functional and basis set.

The high electrophilicity index suggests that this compound readily participates in reactions with nucleophiles. nih.gov Local reactivity descriptors, such as the Fukui functions, can be used to predict the most reactive sites within the molecule for nucleophilic and electrophilic attacks. For this compound, the carbon atom of the nitrile group and the carbon atom bearing the two chlorine atoms are predicted to be the most susceptible sites for nucleophilic attack.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a framework for understanding the bonding and electronic structure of molecules in terms of molecular orbitals that extend over the entire molecule. youtube.com The interaction of atomic orbitals leads to the formation of bonding and antibonding molecular orbitals. pearson.comresearchgate.net The distribution and energies of these MOs, particularly the frontier molecular orbitals (HOMO and LUMO), are crucial for determining the molecule's chemical reactivity and spectroscopic properties.

In this compound, the HOMO is primarily localized on the C=C double bond and the lone pairs of the chlorine atoms, representing the most available electrons for donation in a chemical reaction. The LUMO, on the other hand, is predominantly centered on the π* orbital of the C=C double bond and the C≡N triple bond. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

The analysis of the molecular orbitals of acrylonitrile (B1666552), a related parent compound, shows that the π-conjugation network is a significant feature. researchgate.net In this compound, the presence of chlorine atoms modifies the energies and localizations of these orbitals. MO theory can be applied to understand and predict the outcomes of various reactions, such as cycloadditions, where the orbital symmetry and energy matching between the reactants are critical. nih.gov

Computational Mechanistic Studies

Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions. For this compound, computational studies can be employed to investigate the pathways of its reactions, such as nucleophilic substitution, addition, and cycloaddition reactions. researchgate.net These studies involve locating transition states and intermediates along the reaction coordinate and calculating the associated activation energies.

For instance, in a reaction with a nucleophile, computational methods can be used to model the approach of the nucleophile to the electrophilic centers of this compound. By calculating the potential energy surface, the lowest energy pathway can be identified, revealing whether the reaction proceeds through a concerted or a stepwise mechanism.

A computational study on the reaction of a similar compound, 3,3,3-trichloro-1-nitroprop-1-ene, in a [3+2] cycloaddition reaction, utilized Molecular Electron Density Theory (MEDT) to analyze the reaction mechanism. nih.gov This study found that the reaction proceeds through a two-stage, one-step mechanism. nih.gov Similar computational approaches could be applied to this compound to understand its behavior in cycloaddition reactions.

Furthermore, computational studies can provide insights into the kinetics and thermodynamics of reactions. By calculating the rate constants and reaction enthalpies, the feasibility and selectivity of different reaction pathways can be predicted. For example, a computational investigation into the gas-phase reactions of 1,1-dichlorodimethylether with OH radicals provided detailed kinetic and thermochemical data. Similar studies on this compound would be highly valuable for understanding its atmospheric chemistry and degradation pathways.

Applications As Synthetic Intermediates and Building Blocks

Precursor for Diverse Heterocyclic Scaffolds

The functional group array of 3,3-dichloroacrylonitrile and its derivatives makes it a potent precursor for the synthesis of a wide range of heterocyclic compounds. The 2-acylamino-substituted derivatives of this compound are particularly useful in cyclization reactions, yielding various five- and six-membered heterocyclic rings.

Research has demonstrated that 2-acylamino-3,3-dichloroacrylonitriles can be effectively used to construct complex molecular architectures. For instance, their reaction with bifunctional amines like ethylenediamine (B42938) or aminoethanethiol (B8698679) leads to the formation of imidazolidine (B613845) and thiazolidine (B150603) derivatives, respectively. researchgate.net Furthermore, when these acylamino derivatives react with aliphatic secondary amines, they can yield 2-substituted-5-(substituted amino)oxazole-4-N-acylcarboxamides. researchgate.net

The reaction of 2-acylamino-3,3-dichloroacrylonitriles with arylhydrazines in heated tetrahydrofuran (B95107) has been shown to produce previously unknown 3-acylamino-2-arylhydrazono-3-cyano-2,3-dihydro-1H-indoles. researchgate.net This highlights the utility of the dichloroacrylonitrile scaffold in building fused heterocyclic systems. The versatility of this precursor is further underscored by its use in synthesizing 5-amino-1H-pyrazole compounds, which are important intermediates for pyrazolotriazole derivatives.

The table below summarizes the transformation of 2-acylamino-3,3-dichloroacrylonitrile derivatives into various heterocyclic systems.

Reactant(s)Resulting Heterocyclic Scaffold
Bifunctional amines (e.g., ethylenediamine)Imidazolidine derivatives researchgate.net
Bifunctional amines (e.g., aminoethanethiol)Thiazolidine derivatives researchgate.net
Aliphatic secondary aminesSubstituted Oxazole (B20620) derivatives researchgate.net
ArylhydrazinesDihydro-1H-indole derivatives researchgate.net

Utility in Material Science Applications

While acrylonitrile (B1666552) and its polymers are fundamental in material science, specific applications of this compound in this field are not well-documented in the provided research. The introduction of acrylonitrile units into π-conjugated polymers is a known strategy for developing donor-acceptor systems and luminescent materials. However, the direct incorporation or utility of the 3,3-dichloro-substituted variant as a monomer or precursor in the synthesis of advanced materials or polymers has not been detailed in the available literature.

Role in the Construction of Macrocyclic Structures

Macrocycles are large ring systems that are of significant interest in medicinal chemistry and drug discovery. The synthesis of these complex structures often relies on highly efficient cyclization reactions using versatile building blocks. Despite the reactivity of this compound, which could theoretically be exploited for macrocyclization, its specific role as a key building block in the construction of macrocyclic structures is not established in the available scientific literature. Methodologies for macrocycle synthesis are diverse, including transition metal-catalyzed couplings and ring-closing metathesis, but examples employing this compound as a precursor were not identified.

Advanced Spectroscopic and Structural Characterization Techniques

X-ray Diffraction Analysis for Molecular Structure Elucidation

The process involves irradiating a single crystal of the compound with a beam of X-rays. uu.nl The electrons in the atoms diffract the X-rays, creating a unique diffraction pattern of spots with varying intensities. cam.ac.uk By analyzing the positions and intensities of these spots, crystallographers can calculate the electron density map of the molecule and thereby determine the exact location of each atom. uu.nl

While a specific crystal structure determination for 3,3-dichloroacrylonitrile is not publicly documented, such an analysis would be crucial to confirm the gem-dichloro substitution pattern (two chlorine atoms on the same carbon) and to provide precise measurements of the C=C, C-Cl, C-C, and C≡N bond lengths and the angles between them. This data is fundamental for understanding the molecule's steric and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C. sigmaaldrich.com

¹H NMR Spectroscopy

In a ¹H NMR spectrum of this compound, a single signal would be expected. Since there is only one hydrogen atom in the molecule, it would appear as a singlet in the spectrum because there are no adjacent protons to cause spin-spin splitting. The chemical shift of this proton would be informative. Due to the electron-withdrawing effects of the two chlorine atoms and the nitrile group on the adjacent carbons, this vinylic proton would be significantly deshielded and is expected to appear at a relatively high chemical shift (downfield), likely in the range of 6.5-7.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound (Cl₂C=CHCN), three distinct signals would be anticipated:

C≡N (Nitrile Carbon): This carbon typically appears in the range of 115-125 ppm. compoundchem.com

=CH (Vinylic Carbon with Hydrogen): This carbon would be influenced by the adjacent nitrile group and the dichlorinated carbon. Its chemical shift is expected in the vinylic region, estimated to be around 100-115 ppm.

=CCl₂ (Dichlorinated Vinylic Carbon): The presence of two electronegative chlorine atoms would cause a significant downfield shift for this carbon, likely placing its signal in the 125-140 ppm range. oregonstate.edu

While specific experimental data for this compound is scarce, the ¹³C NMR spectrum for a related compound, 2-(4-chlorophenyl)-3,3-dichloroacrylonitrile, has been reported, supporting the expected chemical shift ranges for the carbons in the dichloroacrylonitrile core. researchgate.net

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityNotes
¹H6.5 - 7.5SingletThe single vinylic proton is deshielded by electronegative Cl and CN groups.
¹³C125 - 140N/AQuaternary carbon attached to two chlorine atoms; expected to be significantly downfield.
¹³C115 - 125N/ATypical range for a nitrile carbon.
¹³C100 - 115N/AVinylic carbon attached to the proton.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

The most prominent and diagnostic peaks would include:

C≡N Stretch: A sharp, strong absorption band between 2220-2260 cm⁻¹ is characteristic of the nitrile group. uchicago.edu

C=C Stretch: The carbon-carbon double bond stretch would appear in the 1600-1680 cm⁻¹ region. Its intensity might be reduced due to the symmetry and electronic effects of the substituents.

=C-H Stretch: The stretching vibration of the vinylic C-H bond is expected to appear just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range. vscht.cz

C-Cl Stretch: The carbon-chlorine bond stretches would result in strong absorptions in the fingerprint region, typically between 600-800 cm⁻¹. The presence of two chlorine atoms on the same carbon might lead to two distinct stretching bands (asymmetric and symmetric).

Interactive Data Table: Expected IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitrile (C≡N)Stretch2220 - 2260Strong, Sharp
Alkene (C=C)Stretch1600 - 1680Medium to Weak
Vinylic C-HStretch3050 - 3150Medium
Dichloroalkene (C-Cl)Stretch600 - 800Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. libretexts.org

For this compound (C₃HCl₂N), the molecular weight is approximately 120.95 g/mol . Due to the presence of two chlorine atoms, the molecular ion peak (M⁺) in the mass spectrum would exhibit a characteristic isotopic pattern. Chlorine has two abundant isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the spectrum would show three peaks for the molecular ion cluster:

M⁺: (containing two ³⁵Cl atoms) at m/z ≈ 121

[M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) at m/z ≈ 123

[M+4]⁺: (containing two ³⁷Cl atoms) at m/z ≈ 125

The relative intensities of these peaks would be approximately 9:6:1, which is a definitive indicator for the presence of two chlorine atoms in the ion. libretexts.org

The fragmentation of the molecular ion would likely proceed through the loss of chlorine atoms or the nitrile group. Common fragmentation pathways could include:

Loss of a chlorine atom: [M - Cl]⁺, which would result in a fragment ion at m/z ≈ 86.

Loss of the nitrile group: [M - CN]⁺, leading to a fragment at m/z ≈ 95.

Cleavage of the C-C single bond: This could generate ions corresponding to [C₂Cl₂]⁺ (m/z ≈ 94) or [CHCN]⁺ (m/z ≈ 40).

Analysis of these fragments provides corroborating evidence for the molecular structure. slideshare.net

Future Research Trajectories and Academic Perspectives

Novel Synthetic Routes and Sustainable Chemistry Approaches

The pursuit of novel synthetic methodologies for 3,3-dichloroacrylonitrile is increasingly guided by the principles of sustainable and green chemistry, which prioritize waste prevention, atom economy, and the use of less hazardous substances. ulaval.camdpi.com A significant advancement in this area is the development of a manufacturing process that improves upon traditional methods, which were often characterized by low yields and complex purification procedures. google.com

One such innovative approach involves the reduction of a 3,3,3-trichloropropionitrile derivative within a two-phase solvent system, comprising an aqueous solvent and a water-immiscible organic solvent. google.com This method offers distinct advantages over older protocols that relied on single-solvent systems like tetrahydrofuran (B95107). google.com The primary benefits of the two-phase system include a significantly higher yield and a markedly simplified product isolation process. Instead of requiring complex distillation, the target compound, this compound, can be easily separated by a simple liquid separation of the organic phase. google.com This procedural simplification aligns with green chemistry principles by reducing energy consumption and minimizing the generation of distillation residues. ulaval.cagoogle.com

Key features of this improved synthetic route are summarized below:

FeatureTraditional MethodNovel Two-Phase MethodGreen Chemistry Alignment
Solvent System Single organic solvent (e.g., Tetrahydrofuran)Aqueous and water-immiscible organic solventsReduces reliance on potentially hazardous solvents; facilitates easier separation. mdpi.comgoogle.com
Product Isolation Complex distillation requiredSimple liquid phase separationMinimizes energy requirements and prevents waste. ulaval.cagoogle.com
Yield Lower (e.g., 61% in a specific THF system)High (e.g., 72-86% reported)Improves atom economy and overall process efficiency. google.com
Operational Complexity High, with cumbersome purificationLow, with straightforward workupInherently safer chemistry for accident prevention. ulaval.cagoogle.com

Future research in this domain will likely focus on replacing chlorinated solvents like methylene (B1212753) chloride with greener alternatives, exploring catalytic reduction methods to replace stoichiometric reagents, and utilizing renewable feedstocks where technically and economically feasible. mdpi.comunife.it

Exploration of Undiscovered Reactivity Profiles

While this compound is a known chemical entity, its full reactive potential remains an active area of investigation. Its electron-deficient carbon-carbon double bond, influenced by two chlorine atoms and a nitrile group, makes it a highly versatile electrophile and a valuable building block for complex organic molecules, particularly heterocycles. researchgate.net

Recent studies have focused on the reactivity of its derivatives, such as 2-acylamino-3,3-dichloroacrylonitriles, with a wide array of nucleophiles. These reactions have unlocked pathways to diverse and previously unknown heterocyclic systems. researchgate.net For instance, reactions with:

Amines and Hydrazine (B178648): Yield substituted 5-amino-oxazole-4-carbonitriles in nearly quantitative yields under mild conditions. researchgate.net

Arylhydrazines: Lead to the formation of 3-acylamino-2-arylhydrazono-3-cyano-2,3-di-hydro-1H-indoles. researchgate.net

Mercaptides and Alkoxides: Produce 2-acetylamino-3,3-bis-(substituted mercapto)acrylonitriles and 2-acetylamino-3,3,3-trialkoxypropionitriles, respectively. researchgate.net

Bifunctional Amines: Generate cyclization products such as imidazolidine (B613845) and thiazolidine (B150603) derivatives. researchgate.net

A significant, yet less explored, area of reactivity for this compound is its participation in [3+2] cycloaddition reactions. uchicago.eduwikipedia.org In these reactions, the compound would act as the "dipolarophile," reacting with a 1,3-dipole (such as a nitrile oxide, azide, or nitrone) to form a five-membered ring. uchicago.eduwikipedia.org The high electrophilicity of the double bond in this compound suggests it would be a highly reactive partner in such transformations. Kinetic studies on analogous compounds like (E)-3,3,3-trichloro-1-nitroprop-1-ene show that electronic factors, rather than steric hindrance, are decisive in the reaction course, indicating that such cycloadditions are mechanistically favorable. core.ac.uk Future work will likely involve reacting this compound with various 1,3-dipoles to synthesize novel, densely functionalized five-membered heterocycles.

Integration with Advanced Catalysis Methodologies

The integration of advanced catalysis is a pivotal trajectory for unlocking the synthetic utility of this compound. Modern catalytic methods, including organocatalysis and transition-metal catalysis, offer pathways to novel transformations with high efficiency and selectivity. frontiersin.orgmdpi.com

While traditional syntheses involving acrylonitrile (B1666552) derivatives have often used stoichiometric base catalysts like sodium methoxide, future research is moving towards more sophisticated systems. nih.gov A key area of opportunity is in asymmetric catalysis. For example, the electron-deficient double bond of this compound is an ideal substrate for asymmetric Michael additions. Chiral organocatalysts, such as the Cinchona-based derivatives that have proven effective for Michael reactions of 1,3-diketones to nitrostyrenes, could be adapted for this purpose. mdpi.com This would enable the enantioselective addition of nucleophiles, leading to the synthesis of valuable chiral building blocks.

Furthermore, transition-metal catalysis, particularly with palladium, has been effectively used for the α-alkenylation of arylacetonitriles to produce various acrylonitrile derivatives. frontiersin.org The application of such catalytic cross-coupling strategies to this compound itself could open new avenues for its functionalization. Research could explore, for instance, the selective catalytic substitution of one or both chlorine atoms, a challenging but potentially rewarding endeavor for creating complex molecular architectures. The development of catalysts for such selective transformations represents a significant academic and industrial goal. mdpi.com

Expansion of Theoretical Modeling and Predictive Studies

Computational chemistry is becoming an indispensable tool for predicting and understanding the reactivity of complex molecules like this compound. Theoretical modeling allows researchers to investigate reaction mechanisms, predict outcomes, and design experiments more efficiently. nih.gov

A powerful approach for this is the Molecular Electron Density Theory (MEDT), which has been successfully applied to study the [3+2] cycloaddition reactions of structurally related compounds. nih.govresearchgate.net Through MEDT, researchers can calculate key quantum chemical parameters that govern reactivity. nih.gov These studies provide deep mechanistic insights, confirming, for example, that certain polar reactions proceed via a two-stage, one-step mechanism rather than a classic concerted pathway. nih.govresearchgate.net Applying these MEDT protocols to this compound would allow for the prediction of its behavior in cycloadditions with various 1,3-dipoles, guiding the selection of reactants and reaction conditions.

Another promising area is the use of Density Functional Theory (DFT) to predict the reactivity of the nitrile group itself. Combined computational and experimental studies on other nitriles have shown that calculated activation energies (Ea) for nucleophilic attack on the nitrile carbon correlate well with experimental kinetic data. nih.gov This DFT-based approach can serve as a predictive tool for the reactivity of this compound toward biological nucleophiles like cysteine, offering insights into its potential as a covalent binder or its toxicological profile. nih.gov

The table below presents global reactivity indices calculated at the B3LYP/6-31G(d) level for reagents in a study of a related chloro-nitro-alkene, illustrating the type of data that predictive modeling can provide. nih.gov

CompoundElectronic Chemical Potential (μ)Chemical Hardness (η)Global Electrophilicity (ω)Global Nucleophilicity (N)
Trichloronitropropene (TNP)-5.134.393.001.13
Benzonitrile N-oxide-3.115.340.903.25
4-MeO-benzonitrile N-oxide-2.715.300.693.65
4-NO2-benzonitrile N-oxide-4.015.561.452.50

Data extracted from a study on 3,3,3-trichloro-1-nitroprop-1-ene and various nitrile N-oxides. nih.gov

Development of New Derivatives with Tunable Properties

A primary goal of contemporary chemical research is the development of new molecules with precisely controlled or "tunable" properties for specific applications, such as pharmaceuticals and materials science. This compound serves as an excellent starting scaffold for creating libraries of new derivatives with tailored functionalities.

Extensive research has demonstrated that derivatives of this compound can be systematically modified to tune their biological activity. nih.gov In one major study, a series of 2-(1H-indol-2-yl)-3-acrylonitrile derivatives were synthesized and subsequently modified at the indole (B1671886) nitrogen atom. The addition of different functional groups (e.g., methyl, acetyl, mesyl) led to a range of new compounds with significantly different antitumor activities. nih.gov For example, the N-methylated derivative 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile showed remarkable potency and growth inhibition against several human tumor cell lines, including leukemia, colon cancer, and breast cancer. nih.gov This illustrates a clear structure-activity relationship, where small, deliberate chemical changes lead to tunable biological outcomes.

The versatility of the 2-acylamino-3,3-dichloroacrylonitrile platform further highlights this potential. By reacting this intermediate with different isothiocyanates, researchers have synthesized novel 1,3,4-thiadiazole (B1197879) derivatives, expanding the library of accessible heterocycles from this single precursor. researchgate.net This strategy of creating a core intermediate and then reacting it with a diverse set of reagents is a powerful method for generating chemical diversity and discovering new derivatives with desirable, tunable properties for medicinal chemistry and beyond. researchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for 3,3-Dichloroacrylonitrile in laboratory settings?

Methodological Answer: this compound is synthesized via halogenation of acrylonitrile derivatives or through multicomponent reactions. A scalable one-pot method involves reacting substituted acetophenones with phosphoryl chloride (POCl₃) in dimethylformamide (DMF) at 40–50°C, achieving yields up to 85% . Alternative routes include using thiocarboxylic acid hydrazides with this compound to form heterocyclic mesoionic compounds under reflux conditions in tetrahydrofuran (THF) . Key reagents and conditions:

SubstrateReagentsSolventTemperatureYield
3′-FluoroacetophenonePOCl₃, DMFDMF40–50°C85%
Thiocarboxylic acid hydrazideThis compoundTHF55–60°C70–75%

Q. Which analytical techniques are most effective for characterizing this compound's purity and structure?

Methodological Answer: Structural validation relies on ¹³C NMR (e.g., distinct signals at δ 115–120 ppm for nitrile groups and δ 80–90 ppm for dichlorinated carbons) and X-ray crystallography (bond length analysis: C-Cl ≈ 1.73 Å, C≡N ≈ 1.16 Å) . Purity assessment employs thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) and HPLC (C18 column, acetonitrile/water mobile phase). Mass spectrometry (HRMS) confirms molecular ions (e.g., [M+H]⁺ at m/z 162.95 for C₃HCl₂N) .

Q. What are the standard safety protocols for handling this compound in research laboratories?

Methodological Answer: Use fume hoods and PPE (nitrile gloves, lab coats) to avoid inhalation or skin contact. Store in airtight containers at ≤25°C, away from oxidizing agents. Toxicity data (LD₅₀: 250 mg/kg in rats) and mutagenicity risks (Ames test positive) necessitate spill protocols: neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as halogenated waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the synthesis of this compound derivatives?

Methodological Answer: Solvent polarity and catalyst choice critically influence outcomes. For example, DMF enhances electrophilic substitution in POCl₃-mediated reactions , while THF improves cyclization kinetics in heterocycle formation . Temperature gradients (e.g., 24 h at 25°C followed by 2 h at 60°C) reduce side products in pyrazolo-triazine synthesis . Statistical optimization (e.g., Box-Behnken design) can model variables like molar ratios and reaction time.

Q. What mechanisms explain the reactivity of this compound in forming heterocyclic compounds?

Methodological Answer: The dichloro and nitrile groups act as dual electrophilic sites. In mesoionic thiadiazole synthesis, the nitrile undergoes nucleophilic attack by hydrazides, while Cl⁻ elimination facilitates cyclization (via intermediates like Scheme 14.171 in ). Density functional theory (DFT) studies reveal activation energies of ~25 kcal/mol for Cl⁻ displacement, favoring five-membered ring closure over polymerization .

Q. How do structural modifications of this compound influence its potential biological activities?

Methodological Answer: Substituents on the aryl or acrylonitrile backbone modulate bioactivity. For example:

  • Anticancer activity : Introduction of 4-nitrophenyl groups enhances cytotoxicity (IC₅₀: 12 µM in HeLa cells) via ROS generation .
  • Antimicrobial effects : Thiazole derivatives (e.g., benzothiazol-2-yl groups) disrupt bacterial membranes (MIC: 8 µg/mL against S. aureus) .
  • Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability in pharmacokinetic assays (t₁/₂ > 6 h) .

Data Gaps and Research Priorities

  • Toxicokinetics : Limited data on metabolite identification (e.g., glutathione conjugates) and chronic exposure thresholds .
  • Green synthesis : Replace POCl₃ with biocatalytic routes (e.g., microbial dehydration of 3-hydroxypropionic acid) .
  • Structure-activity relationships (SAR) : Systematic studies on halogen positioning (e.g., Z/E isomerism) and bioavailability .

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